

CAS number and molecular formula for 4-Methylhippuric acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylhippuric acid

Cat. No.: B029404

[Get Quote](#)

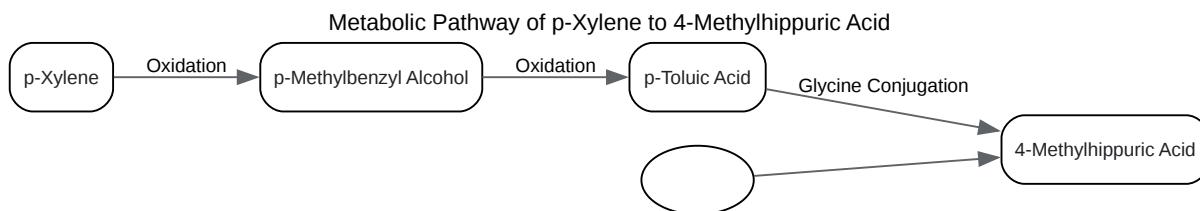
In-Depth Technical Guide: 4-Methylhippuric Acid

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

4-Methylhippuric acid, also known as N-(4-methylbenzoyl)glycine or p-toluric acid, is a carboxylic acid and a key metabolite.[\[1\]](#)[\[2\]](#) It is most notably recognized as a biomarker for exposure to p-xylene, a common industrial solvent.[\[3\]](#)[\[4\]](#)

Property	Value	Reference
CAS Number	27115-50-0	[2]
Molecular Formula	C10H11NO3	[4]
Molecular Weight	193.20 g/mol	[4]
Synonyms	N-(4-Methylbenzoyl)glycine, p-Toluric acid	[4]
Appearance	White crystalline powder	[N/A]
Melting Point	163-165 °C	[N/A]


Metabolic Pathway and Biological Significance

4-Methylhippuric acid is not known to be directly involved in specific endogenous signaling pathways. Its primary biological significance lies in its role as a urinary biomarker for xylene exposure.[3][5] The metabolic pathway involves the biotransformation of p-xylene in the liver.[3]

The metabolic process can be summarized in the following steps:

- Oxidation of p-Xylene: Inhaled or absorbed p-xylene is first oxidized to p-methylbenzyl alcohol.
- Further Oxidation: p-Methylbenzyl alcohol is subsequently oxidized to p-toluic acid (4-methylbenzoic acid).[3]
- Glycine Conjugation: Finally, p-toluic acid is conjugated with the amino acid glycine to form **4-methylhippuric acid**, which is then excreted in the urine.[3][6]

This metabolic detoxification pathway is crucial for eliminating xylene from the body.[6] Elevated levels of **4-methylhippuric acid** in urine are a reliable indicator of recent xylene exposure.[7]

[Click to download full resolution via product page](#)

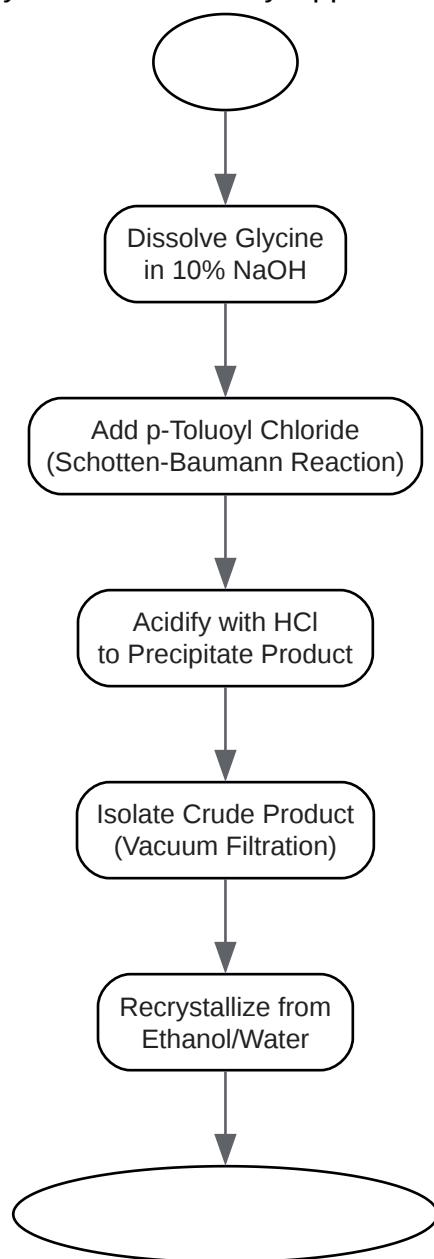
Caption: Metabolic conversion of p-xylene to **4-methylhippuric acid**.

Experimental Protocols

Synthesis of 4-Methylhippuric Acid (Adapted from Schotten-Baumann Reaction)

While a specific detailed protocol for **4-methylhippuric acid** is not readily available, its synthesis can be achieved via the Schotten-Baumann reaction, a well-established method for

forming amides from amines and acid chlorides.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This protocol is based on the analogous synthesis of hippuric acid.


Materials:

- Glycine
- 10% Sodium Hydroxide (NaOH) solution
- p-Toluoyl chloride (4-methylbenzoyl chloride)
- Concentrated Hydrochloric Acid (HCl)
- Ice
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- Dissolution of Glycine: Dissolve glycine in a 10% aqueous solution of sodium hydroxide in a flask.
- Acylation: Cool the solution in an ice bath. Add p-toluoyl chloride dropwise to the cooled solution with vigorous stirring. The base neutralizes the hydrochloric acid that is generated during the reaction.[\[9\]](#)
- Precipitation: After the addition of p-toluoyl chloride is complete, continue stirring for a short period. Slowly acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the **4-methylhippuric acid**.
- Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.
- Recrystallization: Purify the crude **4-methylhippuric acid** by recrystallization from hot ethanol or a mixture of ethanol and water to obtain the final product.

Synthesis of 4-Methylhippuric Acid

[Click to download full resolution via product page](#)

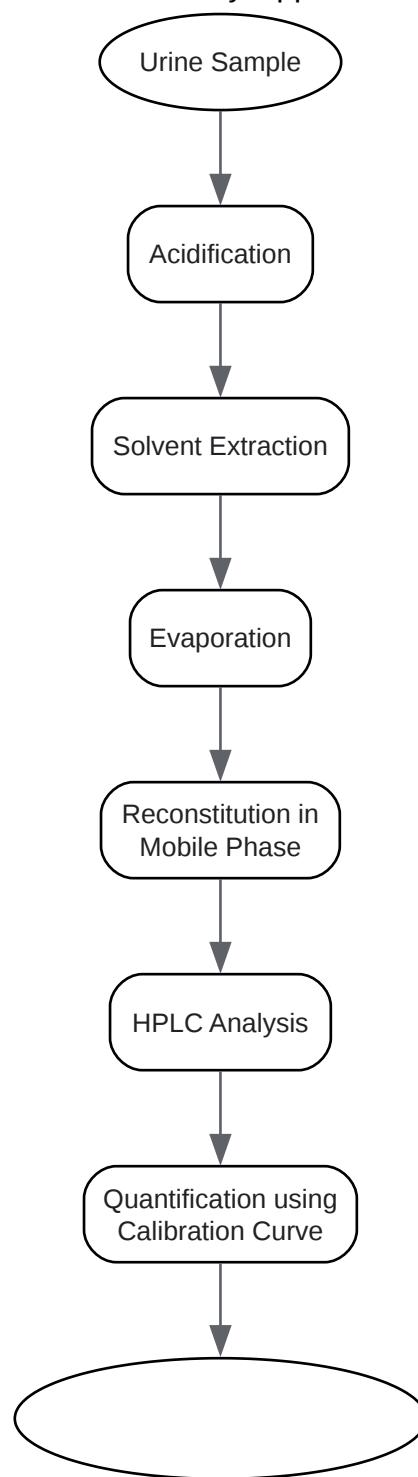
Caption: Workflow for the synthesis of **4-methylhippuric acid**.

Quantitative Analysis of 4-Methylhippuric Acid in Urine by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of **4-methylhippuric acid** in biological samples, particularly urine.[\[13\]](#)

Sample Preparation:

- Urine Collection: Collect urine samples.
- Acidification: Acidify a known volume of the urine sample with hydrochloric acid.
- Extraction: Extract the acidified urine with a suitable organic solvent, such as ethyl acetate.
- Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in the mobile phase for HPLC analysis.


HPLC Conditions:

Parameter	Condition
Column	C18 reverse-phase column
Mobile Phase	A mixture of methanol and an aqueous buffer (e.g., phosphate buffer)
Detection	UV detector at an appropriate wavelength (e.g., 230 nm)
Flow Rate	Typically 1.0 mL/min
Injection Volume	20 μ L

Quantification:

Create a calibration curve using standard solutions of **4-methylhippuric acid** of known concentrations. The concentration of **4-methylhippuric acid** in the urine sample can be determined by comparing its peak area to the calibration curve.

Quantification of 4-Methylhippuric Acid in Urine

[Click to download full resolution via product page](#)

Caption: Analytical workflow for urinary **4-methylhippuric acid**.

Conclusion

4-Methylhippuric acid serves as a critical biomarker for assessing human exposure to xylene. While it does not appear to have a direct role in cellular signaling, its formation is a key step in the detoxification of this prevalent industrial solvent. The experimental protocols provided herein offer a foundation for the synthesis and quantitative analysis of **4-methylhippuric acid**, which are essential for research in toxicology, occupational health, and environmental science. Further investigation into the potential subtle biological effects of **4-methylhippuric acid**, beyond its role as a metabolite, could be a future area of research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylhippuric Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 2. Methylhippuric acid - Wikipedia [en.wikipedia.org]
- 3. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 4. p-Methylhippuric Acid | C10H11NO3 | CID 97479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methylhippuric Acid (4MHA) - Environmental Toxins - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. Drug metabolism - Wikipedia [en.wikipedia.org]
- 7. 4-Methylhippuric Acid (4MHA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 11. byjus.com [byjus.com]

- 12. lscollege.ac.in [lscollege.ac.in]
- 13. goldbio.com [goldbio.com]
- To cite this document: BenchChem. [CAS number and molecular formula for 4-Methylhippuric acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029404#cas-number-and-molecular-formula-for-4-methylhippuric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com